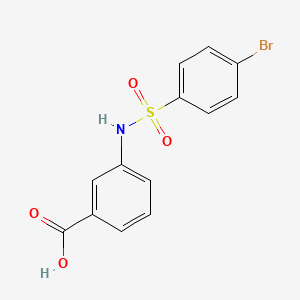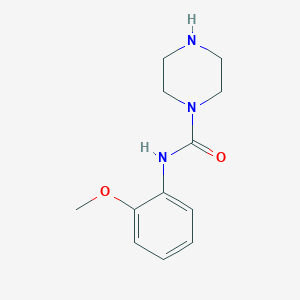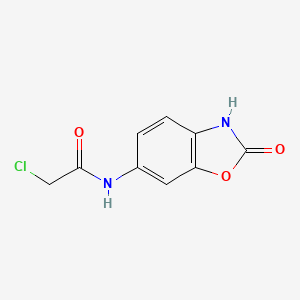![molecular formula C13H11F2N B1299535 4-fluoro-N-[(4-fluorophenyl)methyl]aniline CAS No. 80143-73-3](/img/structure/B1299535.png)
4-fluoro-N-[(4-fluorophenyl)methyl]aniline
Descripción general
Descripción
The compound 4-fluoro-N-[(4-fluorophenyl)methyl]aniline is a fluorinated aniline derivative that has been the subject of various studies due to its potential applications in different fields such as materials science and organic synthesis. The presence of fluorine atoms in the molecule can significantly alter its physical and chemical properties, making it an interesting subject for research.
Synthesis Analysis
The synthesis of fluorinated aniline derivatives can be achieved through different methods. For instance, the hydroamination of diphenylbutadiyne with secondary N-methyl-anilines, including N-methyl-4-fluoroaniline, has been studied using a dipotassium tetrakis(2,6-diisopropylanilino)calciate precatalyst, which allows for regioselective addition to the alkyne . Another approach involves the SNAr coupling of 4-fluoronitrobenzene to arylamines followed by the reduction of the nitro groups, which has been used to synthesize aniline tetramers . Additionally, the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides using 4-fluoro-aniline as a starting material has been reported, demonstrating the versatility of this compound in creating novel herbicidal agents .
Molecular Structure Analysis
The molecular structure of 4-fluoro-N-[(4-fluorophenyl)methyl]aniline derivatives has been characterized using various techniques. X-ray crystallography has revealed the dihedral angles formed by the fluorobenzene rings with the aniline ring, providing insight into the spatial arrangement of the molecule . Density functional theory (DFT) studies have also been conducted to understand the molecular and electronic structures of aniline derivatives, including 4-fluoroanilines .
Chemical Reactions Analysis
The reactivity of 4-fluoroaniline derivatives has been explored in various chemical reactions. For example, the title compound N-[Bis(4-fluorophenyl)methylene]aniline was synthesized through an addition reaction of bis(4-fluorophenyl)methanone with aniline . The Schiff base ligand 4-fluoro-N-(2-pyridiylmethylene)-aniline and its Ru(II) complex have been synthesized, showing good biological activity against bacteria . Furthermore, the reaction of 2,2-difluoro-4-methylnaphtho[l,2-e]-l,3,2-dioxaborin with aniline has been studied, leading to the formation of oxazaborins .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluoro-N-[(4-fluorophenyl)methyl]aniline derivatives are influenced by the presence of fluorine atoms. The spectroscopic properties of aniline tetramers, including those derived from 4-fluoroaniline, have been characterized by NMR, UV-Vis-NIR, IR, and mass spectroscopies . The electrochemical properties of the Schiff base ligand and its complex have been determined by cyclic voltammetry . Additionally, the optoelectronic properties of related compounds have been investigated, highlighting their potential in organic photoconductive devices .
Aplicaciones Científicas De Investigación
Specific Scientific Field
Chemistry, specifically inorganic and medicinal chemistry .
Application Summary
The compound is used in the synthesis of Schiff base ligands, which are then used to create metal complexes. These complexes have been found to exhibit antibacterial activity .
Methods of Application
The Schiff base ligand is synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. This ligand is then used to create metal complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) in a methanolic medium .
Results or Outcomes
The metal complexes exhibited higher antibacterial activity than the free Schiff base ligand. They were tested against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .
Noncovalent Interactions Involving Organic Fluorine
Specific Scientific Field
Chemistry, specifically physical and theoretical chemistry .
Application Summary
The compound is studied for its role in the formation of noncovalent interactions, which influence the physicochemical properties of the compounds of interest .
Methods of Application
The study involves the analysis of structural features, nature, and energetics associated with intermolecular interactions involving fluorine .
Results or Outcomes
The studies show that interactions involving fluorine are ubiquitous and play a central role in the existence of diversified solid state properties, namely polymorphism, crystal engineering, and cocrystallization .
Synthesis of Aminobenzophenones
Specific Scientific Field
Chemistry, specifically organic chemistry .
Application Summary
The compound is used in the Friedel–Crafts benzoylation of aniline derivatives to prepare aminobenzophenone derivatives .
Methods of Application
The synthesis involves the N-acylation of several aniline derivatives with 4-fluorobenzoyl chloride .
Results or Outcomes
The method provides a mild and efficient way to prepare aminobenzophenone derivatives .
Precursor to Fungicides and Analgesics
Specific Scientific Field
Chemistry, specifically medicinal and agricultural chemistry .
Application Summary
The compound is a precursor to the fungicide fluoroimide and the fentanyl analogue parafluorofentanyl .
Methods of Application
The synthesis involves the acylation of 4-fluoroaniline with the appropriate acid chloride .
Results or Outcomes
The resulting compounds have been found to exhibit potent fungicidal and analgesic activities .
Ligands for Homogeneous Catalysis
Specific Scientific Field
Chemistry, specifically catalysis .
Application Summary
The compound has been evaluated for the production of ligands for homogeneous catalysis .
Methods of Application
The synthesis involves the reaction of 4-fluoroaniline with the appropriate metal salt to form the metal complex .
Results or Outcomes
The resulting complexes have been found to exhibit excellent catalytic activity in various reactions .
Building Block in Medicinal Chemistry
Specific Scientific Field
Chemistry, specifically medicinal chemistry .
Application Summary
The compound is a common building block in medicinal chemistry and related fields .
Methods of Application
The compound is used in the synthesis of various pharmaceutical compounds .
Results or Outcomes
The resulting compounds have been found to exhibit various biological activities .
Synthesis of Fluoroimide Fungicides
Specific Scientific Field
Chemistry, specifically agricultural chemistry .
Application Summary
The compound is a precursor to the fungicide fluoroimide .
Methods of Application
The synthesis involves the acylation of 4-fluoroaniline with the appropriate acid chloride .
Results or Outcomes
The resulting compound, fluoroimide, has been found to exhibit potent fungicidal activities .
Synthesis of Parafluorofentanyl Analogue
Specific Scientific Field
Chemistry, specifically medicinal chemistry .
Application Summary
The compound is a precursor to the fentanyl analogue parafluorofentanyl .
Methods of Application
The synthesis involves the acylation of 4-fluoroaniline with the appropriate acid chloride .
Results or Outcomes
The resulting compound, parafluorofentanyl, is a potent analgesic .
Production of Ligands for Homogeneous Catalysis
Specific Scientific Field
Chemistry, specifically catalysis .
Application Summary
The compound has been evaluated for the production of ligands for homogeneous catalysis .
Methods of Application
The synthesis involves the reaction of 4-fluoroaniline with the appropriate metal salt to form the metal complex .
Results or Outcomes
The resulting complexes have been found to exhibit excellent catalytic activity in various reactions .
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-fluoro-N-[(4-fluorophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVIJNAAQBTAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360678 | |
| Record name | 4-fluoro-N-[(4-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(4-fluorophenyl)methyl]aniline | |
CAS RN |
80143-73-3 | |
| Record name | 4-Fluoro-N-(4-fluorophenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80143-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoro-N-[(4-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-N-[(4-fluorophenyl)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

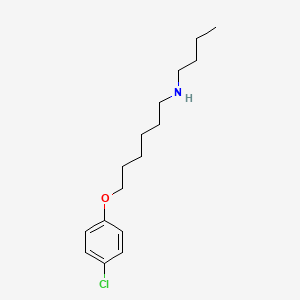
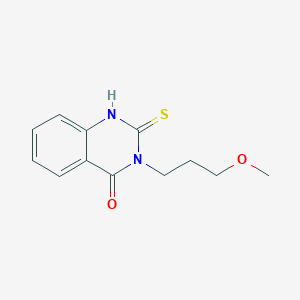
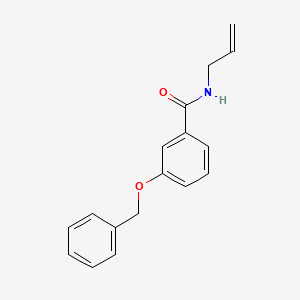
![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)

